molecular formula C12H18N2O3 B13917061 Tert-butyl 3-(4-formyl-2-methyl-pyrazol-3-YL)propanoate

Tert-butyl 3-(4-formyl-2-methyl-pyrazol-3-YL)propanoate

Katalognummer: B13917061
Molekulargewicht: 238.28 g/mol
InChI-Schlüssel: FCTCFZPFZSWDEI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tert-butyl 3-(4-formyl-1-methyl-1H-pyrazol-5-yl)propanoate is an organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound features a tert-butyl ester group and a formyl group attached to the pyrazole ring, making it a versatile intermediate in organic synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(4-formyl-1-methyl-1H-pyrazol-5-yl)propanoate typically involves a multi-step process. One common method starts with the condensation of 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine with an aldehyde, followed by reduction to form the desired product . The reaction is usually carried out under solvent-free conditions, making it an environmentally friendly approach.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps are optimized to ensure high purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Tert-butyl 3-(4-formyl-1-methyl-1H-pyrazol-5-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The pyrazole ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the formyl group yields a carboxylic acid, while reduction yields an alcohol.

Wissenschaftliche Forschungsanwendungen

Tert-butyl 3-(4-formyl-1-methyl-1H-pyrazol-5-yl)propanoate has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex pyrazole derivatives.

    Biology: Pyrazole derivatives are studied for their potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: The compound is explored for its potential use in drug development, particularly in designing molecules with therapeutic effects.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Wirkmechanismus

The mechanism of action of tert-butyl 3-(4-formyl-1-methyl-1H-pyrazol-5-yl)propanoate involves its interaction with various molecular targets. The formyl group can participate in nucleophilic addition reactions, while the pyrazole ring can engage in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Tert-butyl 3-(4-formyl-1-methyl-1H-pyrazol-5-yl)propanoate is unique due to its specific functional groups, which provide distinct reactivity and potential applications. The presence of both a formyl group and a tert-butyl ester group allows for diverse chemical transformations and makes it a valuable intermediate in organic synthesis.

Eigenschaften

Molekularformel

C12H18N2O3

Molekulargewicht

238.28 g/mol

IUPAC-Name

tert-butyl 3-(4-formyl-2-methylpyrazol-3-yl)propanoate

InChI

InChI=1S/C12H18N2O3/c1-12(2,3)17-11(16)6-5-10-9(8-15)7-13-14(10)4/h7-8H,5-6H2,1-4H3

InChI-Schlüssel

FCTCFZPFZSWDEI-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)CCC1=C(C=NN1C)C=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.